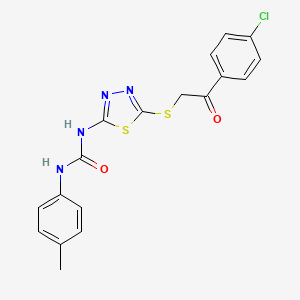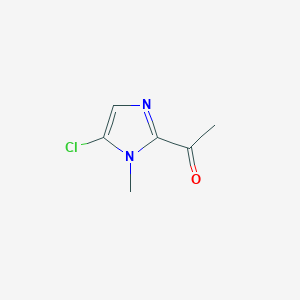
2-(1-adamantyl)-N-(1,3-benzothiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-adamantyl)-N-(1,3-benzothiazol-2-yl)acetamide, also known as ABA, is a chemical compound that has been studied extensively for its potential use in scientific research. ABA is a member of the adamantyl family of compounds, which are known for their unique structural properties and potential therapeutic applications. ABA has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
Scientific Research Applications
Benzothiazoles in Chemotherapeutic Development
Benzothiazole derivatives, including 2-(1-adamantyl)-N-(1,3-benzothiazol-2-yl)acetamide, are recognized for their broad spectrum of biological activities. These compounds have been extensively studied for their antimicrobial, analgesic, anti-inflammatory, and antidiabetic properties. Specifically, 2-arylbenzothiazoles have shown potential as antitumor agents. The structural simplicity of benzothiazole and its derivatives, including the ease of synthesis, facilitates the development of chemical libraries aimed at discovering new therapeutic entities. This exploration has led to several benzothiazole-containing molecules being considered for the treatment of various human diseases, particularly cancer. The increasing relevance of the benzothiazole nucleus in drug discovery highlights its versatile character and capability to act as a ligand to diverse biomolecules, thereby attracting the interest of medicinal chemists toward developing targeted therapies for specific ailments (Kamal, Ali Hussaini Syed, & Malik Mohammed, 2015).
Structural Modifications for Antitumor Activity
Recent advancements have emphasized the significance of structural modifications in benzothiazole scaffolds to develop potent antitumor agents. The promising biological profile, combined with synthetic accessibility, makes benzothiazoles and their conjugates attractive candidates for chemotherapeutic development. Heterocyclic derivatives bearing the benzothiazole moiety have undergone extensive in vitro and in vivo screening, revealing potent anticancer activity. These findings support the potential of benzothiazole derivatives in future drug design and the development of new therapeutic approaches for cancer chemotherapy (Ahmed et al., 2012).
Benzothiazoles in Neurodegenerative Disease Treatment
The rigid adamantane-based scaffold found in 2-(1-adamantyl)-N-(1,3-benzothiazol-2-yl)acetamide and related compounds has been investigated for potential applications in treating neurodegenerative diseases. Adamantane derivatives, such as amantadine and memantine, are already used to manage dementia, Alzheimer's, Parkinson's diseases, and other neurodegenerative conditions. Research suggests that adamantane derivatives with modifications, including those incorporating benzothiazole structures, exhibit pharmacological potentials exceeding those of existing treatments. This review underscores the importance of continuing research in this area, aiming to discover new biochemically active compounds that could offer enhanced therapeutic options for neurodegenerative diseases (Dembitsky, Gloriozova, & Poroikov, 2020).
properties
IUPAC Name |
2-(1-adamantyl)-N-(1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS/c22-17(21-18-20-15-3-1-2-4-16(15)23-18)11-19-8-12-5-13(9-19)7-14(6-12)10-19/h1-4,12-14H,5-11H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXRRJQWNWQGEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-adamantyl)-N-(1,3-benzothiazol-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2844679.png)




![7-BOC-4-Methoxypyrrolo[2,3-d]pyrimidine-6-boronic acid](/img/structure/B2844688.png)

![Methyl 4-((4,7-dimethylbenzo[d]thiazol-2-yl)((tetrahydrofuran-2-yl)methyl)carbamoyl)benzoate](/img/structure/B2844692.png)
![methyl 2-(2-(5,7-dioxo-6-propyl-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate](/img/structure/B2844693.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2844696.png)
![2-(4-(isopropylthio)phenyl)-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)acetamide](/img/structure/B2844697.png)

![4-Bromo-2-[(3-methoxyphenyl)sulfanyl]benzaldehyde](/img/structure/B2844701.png)